N-(2,6-difluorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
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Description
N-(2,6-difluorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22F2N4O3 and its molecular weight is 392.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Imaging Applications
- A study by Wang et al. (2013) describes the synthesis of a compound similar to N-(2,6-difluorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide for potential use as a PET imaging agent in cancers. The research involved several steps, including radiolabeling, and aimed at imaging B-Raf(V600E) in cancers (Wang et al., 2013).
Cytotoxicity and Antimicrobial Applications
- Hassan et al. (2014) synthesized derivatives related to this compound and evaluated them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates potential applications in cancer research (Hassan et al., 2014).
Molecular Interaction Studies
- A 2002 study by Shim et al. investigated the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and potential therapeutic applications (Shim et al., 2002).
Synthesis for Medical Imaging
- Tobiishi et al. (2007) worked on methoxy and fluorine analogs of a related compound for developing tracers for medical imaging, particularly PET ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Antimicrobial Agent Synthesis
- Jadhav et al. (2017) synthesized compounds derived from a similar chemical structure and evaluated their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Jadhav et al., 2017).
Fluorine-18-Labeled Antagonists Development
- Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, a compound structurally related to this compound, for use in biological imaging studies (Lang et al., 1999).
Novel Pyrazole Carboxamide Derivatives
- Lv et al. (2013) worked on novel pyrazole carboxamide derivatives containing a piperazine moiety, highlighting the versatility of similar structures in synthesizing new compounds (Lv et al., 2013).
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-24-11-14(18(23-24)28-2)19(27)25-8-6-12(7-9-25)17(26)22-10-13-15(20)4-3-5-16(13)21/h3-5,11-12H,6-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFORYZDXYBILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.